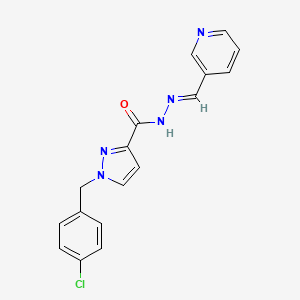![molecular formula C19H24N2O3 B5542810 {(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)
{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds, including "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol", often involves catalytic processes or the manipulation of methanol as a key reactant. Studies such as those on the catalytic performance of various catalysts for methanol carbonylation and the development of heterogeneous catalysts for dehydration of methanol to dimethyl ether highlight the importance of catalyst selection and reaction conditions in synthesizing such compounds efficiently and cost-effectively (Ren, 2023) (Bateni & Able, 2018).
Molecular Structure Analysis
The molecular structure of complex organic molecules determines their reactivity, physical, and chemical properties. Studies like those on the variability in the chemistry of pyridine compounds and their complexes provide insights into how molecular structures, including those similar to "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol", can influence their chemical behavior and interactions (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are closely tied to its molecular structure. Research on methanol-related reactions, such as its conversion to other chemicals, helps in understanding the potential reactivity and applications of "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol". For instance, the synthesis and decomposition reactions of methanol for thermal energy transport systems showcase the compound's potential in energy conservation and global environment protection (Liu et al., 2002).
Physical Properties Analysis
The physical properties of a compound, such as its melting point, boiling point, solubility, and vapor pressure, are essential for determining its applicability in various domains. While specific studies on "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol" might not be readily available, general research on the physical properties of related compounds provides a foundational understanding of what can be expected.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and decomposition pathways, are critical for safely handling and applying the compound in practical scenarios. Reviews on the chemical manipulation of nanomaterials using solvents and the synthesis of pyridines and (iso)quinolines using propargylic alcohols offer insights into the chemical behavior of complex molecules similar to "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol" (Ranjit et al., 2006) (Mishra, Nair, & Baire, 2022).
科学的研究の応用
Synthetic Methodologies and Reactivity
Research on similar compounds has focused on developing new synthetic methodologies and exploring their reactivity. For instance, studies have detailed the preparation and reactivity of complex organic compounds involving dimethylamino groups, aiming to understand their structural properties and potential for further chemical transformations. These insights are crucial for designing novel compounds with specific properties and applications in various fields of chemistry and material science (Koch et al., 1990).
Photochemical Behavior
Another area of interest is the investigation of the photochemical behavior of compounds containing furan and pyrrolidinyl groups. Such studies provide valuable information on how these compounds interact with light, which is essential for their potential applications in photochemistry and photophysics. The understanding of their dimerization and ring-opening reactions upon irradiation offers a pathway to novel photo-responsive materials (Jones & Phipps, 1975).
Structural Studies
Research has also delved into the detailed structural analysis of compounds with similar frameworks, utilizing techniques like X-ray crystallography and NMR spectroscopy. Such studies are foundational for understanding the molecular geometry, electron distribution, and potential interaction sites of these molecules, which are critical for their applications in catalysis, material science, and medicinal chemistry (Avendaño et al., 1990).
Applications in Nonlinear Optics
The synthesis and characterization of derivatives of this compound have shown potential applications in nonlinear optics (NLO), a field that deals with the interaction of light with materials in a non-linear manner. This research is pivotal for developing new optical materials with applications ranging from laser technology to optical computing (Kan-no & Okada, 2007).
特性
IUPAC Name |
[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-[4-(furan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-20(2)10-16-11-21(12-17(16)13-22)19(23)15-7-5-14(6-8-15)18-4-3-9-24-18/h3-9,16-17,22H,10-13H2,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBLFGDQVZNAGD-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CC1CO)C(=O)C2=CC=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

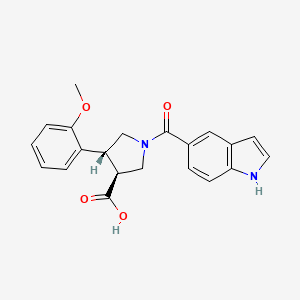
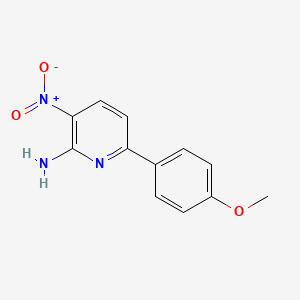
![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)
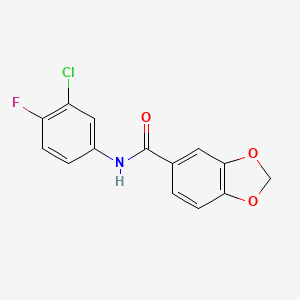

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
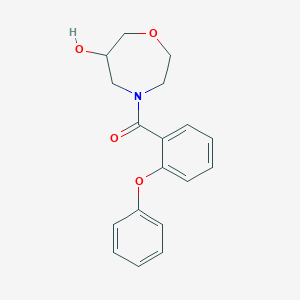
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
